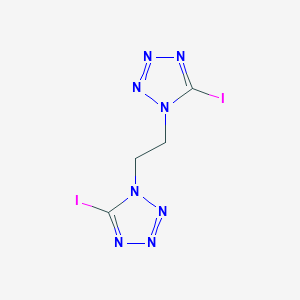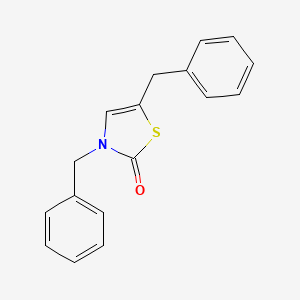![molecular formula C11H16OS2 B14283901 Phenol, 4-[bis(ethylthio)methyl]- CAS No. 134836-75-2](/img/structure/B14283901.png)
Phenol, 4-[bis(ethylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[bis(ethylthio)methyl]- is an organic compound with the molecular formula C11H16OS2 It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a bis(ethylthio)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[bis(ethylthio)methyl]- typically involves the introduction of the bis(ethylthio)methyl group to the phenol ring. One common method is through the reaction of phenol with bis(ethylthio)methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective substitution at the para position.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[bis(ethylthio)methyl]- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[bis(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
Phenol, 4-[bis(ethylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-[bis(ethylthio)methyl]- involves its interaction with various molecular targets. The bis(ethylthio)methyl group can participate in electron-donating or withdrawing interactions, affecting the reactivity of the phenol ring. These interactions can influence the compound’s behavior in chemical reactions and its biological activity.
Comparaison Avec Des Composés Similaires
Phenol, 4-[bis(ethylthio)methyl]- can be compared with other phenol derivatives such as:
Phenol, 4-(methylthio)-: This compound has a single methylthio group instead of the bis(ethylthio)methyl group, leading to different chemical properties and reactivity.
Phenol, 4-(ethylthio)-: Similar to the above, but with an ethylthio group.
Phenol, 4-(propylthio)-: This compound has a propylthio group, which affects its steric and electronic properties.
Propriétés
Numéro CAS |
134836-75-2 |
|---|---|
Formule moléculaire |
C11H16OS2 |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
4-[bis(ethylsulfanyl)methyl]phenol |
InChI |
InChI=1S/C11H16OS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11-12H,3-4H2,1-2H3 |
Clé InChI |
SGKQQFZMGICTKM-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1=CC=C(C=C1)O)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)

![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)

![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)


![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)


![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)


